molecular formula C18H16ClN3O3 B4417285 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide

3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide

Cat. No. B4417285
M. Wt: 357.8 g/mol
InChI Key: SYWJGXOJOMGPNG-UHFFFAOYSA-N
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Description

3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways within cells, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit a range of biochemical and physiological effects. These include:
1. Anti-inflammatory effects: The compound has been found to reduce inflammation in cells and tissues, making it a promising candidate for further investigation as a potential anti-inflammatory drug.
2. Anti-oxidant effects: The compound has been found to exhibit anti-oxidant properties, making it a promising candidate for further investigation as a potential treatment for oxidative stress-related diseases.
3. Anti-apoptotic effects: The compound has been found to inhibit cell death, making it a promising candidate for further investigation as a potential treatment for diseases where cell death is a major factor.

Advantages and Limitations for Lab Experiments

The compound 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide has several advantages and limitations for lab experiments. These include:
Advantages:
1. High potency: The compound has been found to exhibit high potency, making it a useful tool for investigating specific cellular and molecular pathways.
2. Low toxicity: The compound has been found to exhibit low toxicity, making it a safe tool for investigating cellular and molecular pathways.
Limitations:
1. Limited solubility: The compound has limited solubility in water and other common solvents, making it difficult to work with in certain experimental conditions.
2. Limited availability: The compound is not widely available, making it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide. These include:
1. Investigating the compound's potential as an anti-cancer drug: Further research is needed to determine the effectiveness of the compound as an anti-cancer drug and to identify the specific types of cancer it may be effective against.
2. Investigating the compound's potential as a neuroprotective agent: Further research is needed to determine the effectiveness of the compound as a neuroprotective agent and to identify the specific neurological disorders it may be effective against.
3. Investigating the compound's potential as a cardio-protective agent: Further research is needed to determine the effectiveness of the compound as a cardio-protective agent and to identify the specific cardiovascular diseases it may be effective against.
4. Investigating the compound's mechanism of action: Further research is needed to fully understand the mechanism of action of the compound and to identify potential targets for drug development.
5. Investigating the compound's potential as an anti-inflammatory and anti-oxidant agent: Further research is needed to determine the effectiveness of the compound as an anti-inflammatory and anti-oxidant agent and to identify the specific diseases it may be effective against.

Scientific Research Applications

The compound 3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide has been investigated for its potential applications in a range of scientific research areas. These include:
1. Cancer Research: The compound has been found to exhibit anti-cancer properties, making it a promising candidate for further investigation as a potential anti-cancer drug.
2. Neurological Research: The compound has been found to exhibit neuroprotective properties, making it a promising candidate for further investigation as a potential treatment for neurological disorders.
3. Cardiovascular Research: The compound has been found to exhibit cardio-protective properties, making it a promising candidate for further investigation as a potential treatment for cardiovascular diseases.

properties

IUPAC Name

3-chloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-3-4-13(9-15(11)19)18(23)20-10-16-21-17(22-25-16)12-5-7-14(24-2)8-6-12/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWJGXOJOMGPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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